molecular formula C9H14F6NP B066173 1-Butylpyridinium Hexafluorophosphate CAS No. 186088-50-6

1-Butylpyridinium Hexafluorophosphate

Cat. No. B066173
Key on ui cas rn: 186088-50-6
M. Wt: 281.18 g/mol
InChI Key: CTMFVASPBJWPFC-UHFFFAOYSA-N
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Patent
US07964756B2

Procedure details

Pyridine and excessive amount of chloro-n-butane (molar ratio: 1/1.05) were reacted at 70° C. with stirring for 48 hours. Excessive of reactants were removed by rotary evaporation, thereby N-butylpyridinium chloride was obtained. The obtained N-butylpyridinium chloride was further added into an aqueous solution with excessive amount of potassium hexafluorophosphate (molar ratio: 1/1.1) and stirred for 24 hours. After settlement, a product was separated from the reactant solution. After liquid separation, the product was washed with water until no chlorine ion was detected by a silver nitrate solution (0.1 mol/L). A product of N-butylpyridinium hexafluorophosphate was obtained after removing methylene dichloride in the product by rotary evaporation and drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([N+:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5].[F:12][P-:13]([F:18])([F:17])([F:16])([F:15])[F:14].[K+]>>[F:12][P-:13]([F:18])([F:17])([F:16])([F:15])[F:14].[CH2:2]([N+:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCC)[N+]1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After settlement, a product was separated from the reactant solution
CUSTOM
Type
CUSTOM
Details
After liquid separation
WASH
Type
WASH
Details
the product was washed with water until no chlorine ion

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
F[P-](F)(F)(F)(F)F.C(CCC)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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